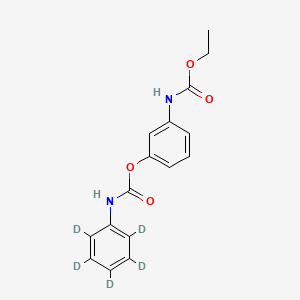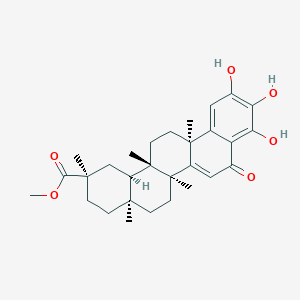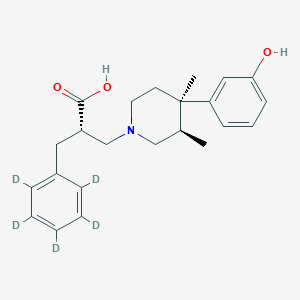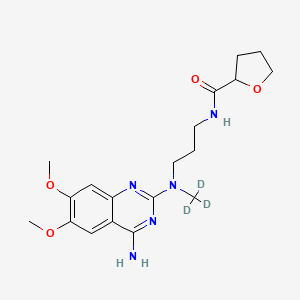
Alfuzosin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alfuzosin-d3 is a deuterated form of alfuzosin, an alpha-1 adrenergic antagonist used primarily in the treatment of benign prostatic hyperplasia (BPH). The deuterium atoms in this compound replace the hydrogen atoms in the original alfuzosin molecule, which can provide insights into the drug’s pharmacokinetics and metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alfuzosin-d3 involves the incorporation of deuterium atoms into the alfuzosin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
Alfuzosin-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Alfuzosin-d3 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify metabolites.
Drug Interaction Studies: The compound is used to study potential drug-drug interactions and their effects on pharmacokinetics.
Biological Research: this compound is used in biological studies to understand its effects on cellular and molecular levels.
Wirkmechanismus
Alfuzosin-d3, like alfuzosin, works by selectively inhibiting alpha-1 adrenergic receptors in the lower urinary tract. This inhibition causes smooth muscle relaxation in the bladder neck and prostate, improving urine flow and reducing BPH symptoms. The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system’s regulation of smooth muscle tone .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic antagonist used for BPH treatment.
Doxazosin: An alpha-1 blocker used for treating hypertension and BPH.
Silodosin: A selective alpha-1 adrenergic receptor antagonist used for BPH.
Uniqueness
Alfuzosin-d3’s uniqueness lies in its deuterated form, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can lead to differences in metabolic stability and drug interactions compared to non-deuterated compounds .
Eigenschaften
Molekularformel |
C19H27N5O4 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/i1D3 |
InChI-Schlüssel |
WNMJYKCGWZFFKR-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
Kanonische SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)

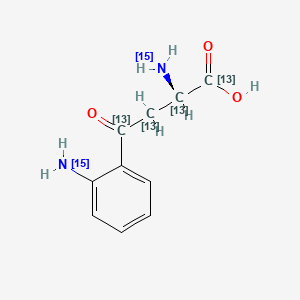

![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)

